Kdoam-25 Citrate Provides Balanced Sub-100 nM Inhibition Across All Four KDM5 Isoforms with Preferential KDM5B Activity
Kdoam-25 citrate inhibits KDM5A, KDM5B, KDM5C, and KDM5D with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively [1]. In contrast, the pan-KDM5 inhibitor CPI-455 displays an IC50 of 10 nM for KDM5A but does not report isoform-specific data for KDM5B-D . KDM5-IN-1 shows potent inhibition of KDM5B (IC50 = 4.7 nM) and KDM5C (IC50 = 65.5 nM) but is significantly less active against other KDM enzymes . KDM5-C70 exhibits alphaLISA IC50 values of 25 nM (KDM5A), 30 nM (KDM5B), and 59 nM (KDM5C) under defined conditions . Kdoam-25 citrate thus offers a unique potency signature with a >3.7-fold preference for KDM5B over KDM5A.
| Evidence Dimension | IC50 (nM) for KDM5 isoforms |
|---|---|
| Target Compound Data | KDM5A: 71 nM; KDM5B: 19 nM; KDM5C: 69 nM; KDM5D: 69 nM |
| Comparator Or Baseline | CPI-455: KDM5A IC50 = 10 nM (other isoforms not specified); KDM5-IN-1: KDM5B IC50 = 4.7 nM, KDM5C IC50 = 65.5 nM; KDM5-C70: KDM5A IC50 = 25 nM, KDM5B IC50 = 30 nM, KDM5C IC50 = 59 nM (alphaLISA) |
| Quantified Difference | Kdoam-25 citrate is 3.7-fold more potent against KDM5B vs. KDM5A; KDM5-C70 is 1.2-fold more potent against KDM5A vs. KDM5B |
| Conditions | Biochemical IC50 assays; Kdoam-25 citrate measured via AlphaLISA or FDH assay; KDM5-C70 values from alphaLISA with [αKG] = 25 μM & [E]/[S] = 10/100 nM |
Why This Matters
Researchers targeting KDM5B-dependent pathways (e.g., multiple myeloma, uveal melanoma) benefit from Kdoam-25's enhanced potency toward KDM5B while retaining pan-KDM5 coverage, avoiding the isoform bias of other inhibitors.
- [1] Tumber A, et al. Cell Chem Biol. 2017;24(3):371-380. IC50 values: 71 nM (KDM5A), 19 nM (KDM5B), 69 nM (KDM5C), 69 nM (KDM5D). View Source
